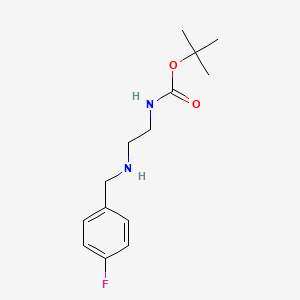

tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-[(4-fluorophenyl)methylamino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21FN2O2/c1-14(2,3)19-13(18)17-9-8-16-10-11-4-6-12(15)7-5-11/h4-7,16H,8-10H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZDUXBABQPOFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNCC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate

This guide provides a detailed exploration of the anticipated physicochemical properties of tert-butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its properties is crucial for formulation development, pharmacokinetic profiling, and ensuring manufacturing consistency. It is important to note that while direct experimental data for this specific molecule is not extensively available in the public domain, this guide synthesizes information from structurally related compounds and established analytical principles to provide a robust predictive profile. This approach, grounded in expert interpretation of analogous data, offers valuable insights for researchers and drug development professionals.

Chemical Identity and Structural Features

This compound is a secondary amine and a carbamate derivative. Its structure features a flexible ethylenediamine core, a lipophilic tert-butoxycarbonyl (Boc) protecting group, and a 4-fluorobenzyl substituent. The presence of the fluorine atom can significantly influence properties such as lipophilicity and metabolic stability.

Table 1: Compound Identification

| Parameter | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₄H₂₁FN₂O₂ | - |

| Molecular Weight | 268.33 g/mol | - |

| CAS Number | Not available | - |

Predicted Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its biological activity and developability.[1][2][3][4] The "Rule of Five," proposed by Christopher A. Lipinski, provides a framework for evaluating the druglikeness of a chemical compound based on properties like molecular weight, lipophilicity (logP), and hydrogen bonding capacity.[5]

Table 2: Predicted Physicochemical Parameters

| Property | Predicted Value | Scientific Rationale and Comparative Insights |

| Melting Point (°C) | 30 - 50 | The related compound tert-butyl N-(2-bromoethyl)carbamate has a melting point of 30-32 °C.[6] The introduction of the larger 4-fluorobenzyl group is expected to increase the melting point due to increased molecular weight and potential for intermolecular interactions. |

| Boiling Point (°C) | > 300 | High boiling points are characteristic of carbamates with similar molecular weights. For instance, ethyl carbamate boils at 182-185 °C, and its boiling point increases with molecular weight.[7] |

| logP | ~2.5 - 3.5 | The combination of the lipophilic tert-butyl and fluorobenzyl groups with the more polar carbamate and secondary amine functionalities suggests a moderately lipophilic character. This is a key parameter influencing solubility and permeability.[5] |

| pKa | ~9 - 10 | The secondary amine is the most basic center in the molecule. The pKa is expected to be in the typical range for secondary alkyl amines. |

| Aqueous Solubility | Low to moderate | The carbamate and amine groups will contribute to aqueous solubility, but the significant non-polar structural elements suggest that solubility will be limited. Formulation strategies may be necessary to enhance bioavailability.[4] |

Spectroscopic and Analytical Characterization

Accurate and robust analytical methods are essential for confirming the identity, purity, and stability of drug candidates.[8] The following sections detail the expected spectral data and appropriate analytical techniques for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.30 | m | 2H | Ar-H (ortho to F) |

| ~6.95-7.05 | m | 2H | Ar-H (meta to F) |

| ~4.90 | br s | 1H | NH -Boc |

| ~3.75 | s | 2H | Ar-CH ₂ |

| ~3.20 | q | 2H | CH ₂-NH-Boc |

| ~2.75 | t | 2H | CH ₂-NH-benzyl |

| ~1.45 | s | 9H | C(CH ₃)₃ |

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~162 (d, J ≈ 245 Hz) | C -F |

| ~156 | C =O (carbamate) |

| ~135 (d, J ≈ 3 Hz) | Ar-C (ipso to CH₂) |

| ~130 (d, J ≈ 8 Hz) | Ar-C H (ortho to F) |

| ~115 (d, J ≈ 21 Hz) | Ar-C H (meta to F) |

| ~80 | C (CH₃)₃ |

| ~53 | Ar-C H₂ |

| ~49 | C H₂-NH-benzyl |

| ~41 | C H₂-NH-Boc |

| ~28 | C(C H₃)₃ |

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[8]

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field spectrometer.

-

Typical parameters include a 90° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Co-add 8-16 scans to achieve an adequate signal-to-noise ratio.[8]

-

-

¹³C NMR Acquisition:

-

Perform a proton-decoupled experiment.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, and a relaxation delay of 2 seconds.

-

A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[8]

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.

-

Expected [M+H]⁺: m/z 269.16

-

Key Fragmentation Pathways:

-

Loss of the tert-butyl group (-57 Da) to give a fragment at m/z 212.

-

Loss of the Boc group (-101 Da) to give a fragment at m/z 168.

-

Cleavage of the benzyl group (-91 Da) to give a fragment at m/z 178.

-

Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Chromatographic Separation:

-

Use a C18 reversed-phase column.

-

Employ a gradient elution with mobile phases consisting of water and acetonitrile, both containing 0.1% formic acid to promote ionization.

-

-

Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Scan a mass range that includes the expected molecular ion (e.g., m/z 100-400).

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3350 | N-H stretch (secondary amine and carbamate) |

| ~2970 | C-H stretch (aliphatic) |

| ~1690 | C=O stretch (carbamate) |

| ~1510 | C=C stretch (aromatic) |

| ~1250 | C-F stretch |

| ~1170 | C-O stretch (carbamate) |

Experimental Workflows

The following diagrams illustrate the logical flow of key analytical procedures for the characterization of this compound.

Caption: Overall workflow for synthesis, purification, and characterization.

Caption: HPLC method development workflow.

Conclusion

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of this compound, based on a scientifically grounded analysis of related chemical structures and established analytical principles. The detailed protocols and expected analytical data serve as a valuable resource for researchers and drug development professionals engaged in the synthesis, characterization, and formulation of this and similar molecules. A thorough experimental investigation is recommended to confirm these predicted properties and to further support the development of this compound as a potential therapeutic agent.

References

-

Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]

-

PubChem. (n.d.). tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (4-amino-2-fluorophenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 4-aminophenethylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

PJSIR. (n.d.). A METHOD FOR THE ANALYSIS OF SECONDARY CARBAMATE PESTICIDES. Retrieved from [Link]

-

PMC. (n.d.). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate.

-

EPA. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

-

ACS Publications. (n.d.). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

NIH. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

- Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.

-

Wikipedia. (n.d.). Ethyl carbamate. Retrieved from [Link]

-

LCGC International. (2022). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. Retrieved from [Link]

-

USGS Publications Warehouse. (n.d.). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. Retrieved from [Link]

-

Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]

-

YouTube. (2021). How Can We Analyze Carbamate Pesticides?. Retrieved from [Link]

-

ACS Publications. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Prioritizing molecules for development based on physico-chemical characteristics. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). [2-(4-Aminophenyl)-ethyl]-carbamic acid tert-butyl ester. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl N-(2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pacelabs.com [pacelabs.com]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]

- 7. Ethyl carbamate - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectral Analysis of tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate

Introduction

In the landscape of modern drug discovery and development, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecular architectures. The tert-butyloxycarbonyl (Boc) group is a cornerstone of this strategy, prized for its stability under a wide range of conditions and its facile, clean removal under acidic conditions.[1] The compound tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate is a key intermediate, embodying the convergence of this critical protecting group with a fluorinated benzyl moiety—a common motif in medicinal chemistry known to enhance metabolic stability and binding affinity.

This technical guide provides an in-depth analysis of the expected spectral data for this compound. As direct experimental spectra for this specific compound are not widely published, this document leverages foundational spectroscopic principles and comparative data from structurally analogous compounds to provide a robust, predictive framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to verify the identity, purity, and structure of this and related molecules through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Molecular Structure and Analytical Workflow

The structural integrity of a synthetic intermediate is the bedrock of a successful multi-step synthesis. Verifying the structure of this compound requires a multi-pronged analytical approach.

Caption: Chemical Structure of this compound.

The analytical workflow for structural confirmation is a sequential and complementary process. Each technique provides a unique piece of the structural puzzle, culminating in a confident assignment.

Caption: A typical analytical workflow for compound characterization.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the precise connectivity of a molecule in solution. The predicted ¹H NMR spectrum of the title compound in a solvent like CDCl₃ would exhibit several distinct signals, each corresponding to a unique proton environment.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |

| a | ~7.28 | dd (J ≈ 8.5, 5.5 Hz) | 2H | Ar-H (ortho to F) | Aromatic protons neighboring the electron-withdrawing fluorine atom are deshielded. The signal is a doublet of doublets due to coupling with the adjacent meta-protons and the fluorine atom. |

| b | ~7.02 | t (J ≈ 8.5 Hz) | 2H | Ar-H (meta to F) | These protons are upfield relative to 'a' and appear as a triplet due to coupling with the two ortho-protons. |

| c | ~5.10 | br s | 1H | N-H (carbamate) | The carbamate N-H proton is typically a broad singlet and its chemical shift is concentration and solvent dependent. |

| d | 3.78 | s | 2H | Ar-CH₂-N | The benzylic protons are adjacent to an aromatic ring and a nitrogen atom, resulting in a downfield shift. This signal is expected to be a singlet. In the non-fluorinated analog, this signal appears around 3.79 ppm.[2] |

| e | 3.25 | q (J ≈ 6.0 Hz) | 2H | -CH₂-NH-Boc | These protons are adjacent to the Boc-protected nitrogen, leading to a downfield shift. They are coupled to the protons at 'f'. |

| f | 2.78 | t (J ≈ 6.0 Hz) | 2H | -CH₂-NH-CH₂Ar | These protons are adjacent to the secondary amine nitrogen and are coupled to the protons at 'e'. |

| g | ~2.00 | br s | 1H | N-H (secondary amine) | The secondary amine proton is a broad singlet, often exchangeable with D₂O. Its chemical shift can vary. |

| h | 1.44 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group give rise to a sharp, intense singlet, a characteristic signature of the Boc protecting group. |

Causality Behind Experimental Choices: The choice of a 400 MHz (or higher) spectrometer is crucial for resolving the coupling patterns in the aromatic region, especially the splitting caused by the fluorine atom.[2] Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for molecules of this type and its relatively simple solvent residual peak.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[2]

-

Instrumentation: Utilize a 400 MHz NMR spectrometer.

-

Acquisition: Acquire the proton NMR spectrum using standard parameters, which typically include a 90° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[2]

-

Scans: Co-add 8 to 64 scans to achieve an adequate signal-to-noise ratio.[2]

-

Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR, revealing the number of unique carbon environments and offering insights into the electronic nature of the carbon skeleton. The most significant feature in the predicted ¹³C NMR spectrum of the title compound will be the splitting of the aromatic carbon signals due to coupling with the fluorine atom (C-F coupling).

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale & C-F Coupling Insights |

| ~162.5 (d, ¹JCF ≈ 245 Hz) | Ar-C (C-F) | The carbon directly bonded to fluorine exhibits a large one-bond coupling constant and is significantly shifted downfield due to the electronegativity of fluorine. |

| ~156.0 | C=O (carbamate) | The carbonyl carbon of the carbamate group is highly deshielded and appears in the typical range for this functional group. |

| ~135.5 (d, ⁴JCF ≈ 3 Hz) | Ar-C (ipso to CH₂) | This quaternary carbon shows a small four-bond coupling to fluorine. |

| ~130.5 (d, ³JCF ≈ 8 Hz) | Ar-C (ortho to F) | The aromatic carbons ortho to the fluorine atom are deshielded and exhibit a three-bond coupling. |

| ~115.5 (d, ²JCF ≈ 21 Hz) | Ar-C (meta to F) | The aromatic carbons meta to the fluorine atom are shielded relative to the ortho carbons and show a two-bond coupling. |

| ~79.5 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group is a characteristic signal for the Boc group. |

| ~53.0 | Ar-CH₂-N | The benzylic carbon. |

| ~49.0 | -CH₂-NH-CH₂Ar | The carbon of the ethylenediamine backbone adjacent to the benzyl group. |

| ~40.5 | -CH₂-NH-Boc | The carbon of the ethylenediamine backbone adjacent to the carbamate. |

| ~28.4 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group give an intense signal. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample and Instrument: Use the same sample and spectrometer as for ¹H NMR.

-

Acquisition: A standard proton-decoupled experiment is performed. Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.[2]

-

Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.[2]

-

Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weight of moderately polar molecules like the one . It typically reveals the protonated molecule, [M+H]⁺.

Predicted Mass Spectrometry Data (ESI-MS):

-

Molecular Formula: C₁₄H₂₁FN₂O₂

-

Molecular Weight: 268.33 g/mol

-

Predicted [M+H]⁺: m/z 269.17

Fragmentation Analysis: High-energy collision-induced dissociation (CID) of the parent ion would lead to a predictable fragmentation pattern, providing further structural confirmation.

Sources

1H NMR spectrum of tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate

An In-depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate

Introduction

In the landscape of modern drug discovery and synthetic chemistry, the precise structural elucidation of novel molecular entities is paramount. This compound is a key intermediate, embodying several structural motifs crucial in medicinal chemistry: a Boc-protected amine for synthetic manipulation, a flexible ethylenediamine linker, and a fluorinated aromatic ring, a common feature for modulating metabolic stability and binding affinity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for confirming the identity and purity of such compounds.[2]

This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple peak list, we will dissect the spectrum from first principles, explaining the causality behind the observed chemical shifts and coupling patterns. This document is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR spectral interpretation for complex organic molecules.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify all chemically non-equivalent protons within the molecule. Each unique proton environment will give rise to a distinct signal. The structure of this compound is shown below with each unique proton set labeled alphabetically.

Caption: Molecular structure with labeled proton environments.

-

Hₐ (9H): Nine equivalent methyl protons of the tert-butyl group.

-

Hₑ (1H): The amine proton of the carbamate (Boc) group.

-

Hₑ (2H): Methylene protons adjacent to the carbamate nitrogen.

-

Hₒ (2H): Methylene protons adjacent to the secondary amine nitrogen.

-

Hₑ (1H): The secondary amine proton.

-

Hₑ (2H): Benzylic methylene protons.

-

Hₑ (2H): Aromatic protons ortho to the fluorobenzyl group.

-

Hₒ (2H): Aromatic protons meta to the fluorobenzyl group.

Theoretical ¹H NMR Spectral Prediction

Based on established principles of nuclear shielding and spin-spin coupling, we can predict the key features of the ¹H NMR spectrum.[3][4] The electron density around a proton dictates its resonance frequency (chemical shift), while interactions with nearby non-equivalent protons cause signal splitting (multiplicity).[5]

| Label | Proton Environment | Integration | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| Hₐ | tert-Butyl (Boc) | 9H | 1.4 - 1.5 | Singlet (s) | N/A | Chemically equivalent protons with no adjacent non-equivalent protons. Shielded aliphatic environment.[6][7] |

| Hₑ | -CH₂-NH(Boc) | 2H | 3.2 - 3.4 | Triplet (t) | ³J ≈ 6-7 Hz | Deshielded by the adjacent electronegative carbamate nitrogen. Coupled to the adjacent Hₒ protons.[8] |

| Hₒ | -CH₂-NH- | 2H | 2.7 - 2.9 | Triplet (t) | ³J ≈ 6-7 Hz | Deshielded by the amine nitrogen, but less so than Hc. Coupled to the adjacent Hc protons.[8] |

| Hₑ | Benzyl -CH₂- | 2H | 3.7 - 3.8 | Singlet (s) | N/A | Deshielded by both the aromatic ring and the adjacent amine nitrogen. Coupling to Hₑ is often not observed due to rapid exchange or quadrupole broadening. |

| Hₑ | Aromatic (ortho to F) | 2H | 6.9 - 7.1 | Triplet (t) or Doublet of Doublets (dd) | ³J(H-H) ≈ 8-9 Hz, ³J(H-F) ≈ 8-9 Hz | Located in the aromatic region.[9] Coupled to adjacent Hₒ protons and through-space to the fluorine atom. |

| Hₒ | Aromatic (meta to F) | 2H | 7.2 - 7.4 | Triplet (t) or Doublet of Doublets (dd) | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 5-6 Hz | Deshielded by the inductive effect of fluorine. Coupled to adjacent Hₑ protons and the fluorine atom.[10][11] |

| Hₑ | Carbamate N-H | 1H | 5.0 - 5.5 | Broad Singlet (br s) | N/A | Exchangeable proton, often broad. Its position is solvent and concentration-dependent.[12] |

| Hₑ | Amine N-H | 1H | 1.5 - 2.5 | Broad Singlet (br s) | N/A | Exchangeable proton, often broad and can be difficult to distinguish from the baseline. Its position is highly variable.[9] |

Experimental Protocol for ¹H NMR Data Acquisition

The acquisition of a high-quality, interpretable spectrum is contingent upon a rigorously executed experimental protocol. This self-validating system ensures reproducibility and accuracy.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.[13]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules. Add approximately 0.6-0.7 mL of the solvent to the vial.[14][15]

-

Dissolution & Transfer: Gently vortex the vial until the sample is completely dissolved. To ensure a high-resolution spectrum, it is critical to remove any particulate matter. Using a Pasteur pipette with a small cotton or glass wool plug, carefully filter the solution directly into a clean, high-quality 5 mm NMR tube.[15]

-

Finalizing: Cap the NMR tube securely and label it clearly.

Spectrometer Setup & Data Acquisition

-

Insertion: Insert the NMR tube into the spinner turbine and adjust its depth according to the manufacturer's gauge. Place the sample into the NMR magnet.

-

Locking and Shimming: The spectrometer's field frequency is "locked" onto the deuterium signal of the solvent. This compensates for any minor drifts in the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming," which is crucial for achieving sharp, symmetrical peaks.[16]

-

Acquisition: A standard proton experiment is initiated. Typical parameters for a 400 MHz spectrometer would include:

-

Number of Scans (NS): 8 to 16 scans are usually sufficient for this sample concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds ensures that the nuclei have returned to equilibrium before the next pulse.

-

Acquisition Time (AQ): Typically 2-4 seconds. The resulting time-domain signal is known as the Free Induction Decay (FID).

-

Data Processing and Spectral Analysis

The raw FID data is not directly interpretable and must be mathematically processed to generate the final frequency-domain spectrum.[17][18] This involves Fourier transformation, followed by manual or automatic phase and baseline corrections.[19] The chemical shift axis is then calibrated by setting the signal for the internal standard, tetramethylsilane (TMS), to 0.00 ppm.[3]

Detailed Signal Assignment and Interpretation

-

δ 7.2-7.4 ppm (Hₕ): This downfield multiplet corresponds to the two aromatic protons meta to the fluorine. They appear as a multiplet that is often described as a "triplet" or more accurately a doublet of doublets due to coupling with both the adjacent Hₑ protons (³J ≈ 8-9 Hz) and the more distant fluorine atom (⁴J ≈ 5-6 Hz).

-

δ 6.9-7.1 ppm (Hₑ): This multiplet corresponds to the two aromatic protons ortho to the fluorine. They are shifted slightly upfield relative to Hₕ due to the electronic effects of the substituent. Their multiplicity is also a "triplet" or doublet of doublets, arising from coupling to Hₕ (³J ≈ 8-9 Hz) and the fluorine atom (³J ≈ 8-9 Hz).[20]

-

δ ~5.2 ppm (Hₑ): A broad singlet characteristic of the carbamate N-H proton. A D₂O shake experiment (adding a drop of D₂O to the sample) would cause this peak to disappear, confirming its assignment as an exchangeable proton.[7]

-

δ ~3.75 ppm (Hₑ): A sharp singlet integrating to two protons, assigned to the benzylic -CH₂- group. Its downfield position is due to the deshielding effects of the adjacent aromatic ring and nitrogen atom.

-

δ ~3.3 ppm (Hₑ): A triplet integrating to two protons, assigned to the -CH₂- group adjacent to the Boc-protected nitrogen. The triplet pattern (n+1 rule) arises from coupling to the two adjacent Hₒ protons.[5]

-

δ ~2.8 ppm (Hₒ): A triplet integrating to two protons, assigned to the -CH₂- group adjacent to the secondary amine. It is upfield relative to Hc and also appears as a triplet due to coupling with the Hc protons.

-

δ ~1.8 ppm (Hₑ): A very broad, low-intensity singlet for the secondary amine proton. This signal is often difficult to observe and can be easily mistaken for an impurity or baseline noise.

-

δ ~1.45 ppm (Hₐ): A large, sharp singlet integrating to nine protons. This is the unmistakable signature of the tert-butyl group of the Boc protecting group.[6][7]

In-depth Coupling Analysis: Splitting Tree Diagram

The triplet observed for the Hc protons can be visualized using a splitting tree, which clearly demonstrates the effect of the adjacent Hd protons.

Caption: Splitting tree illustrating the formation of a triplet for the Hc signal.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that unequivocally confirms its identity. The characteristic singlet of the tert-butyl group at ~1.45 ppm, the coupled triplets of the ethylenediamine backbone between 2.7 and 3.4 ppm, the benzylic singlet at ~3.75 ppm, and the distinct multiplets of the 4-fluorophenyl group in the aromatic region all serve as reliable diagnostic markers. This guide demonstrates that a systematic approach, combining theoretical prediction with a robust experimental and data processing workflow, allows for a confident and comprehensive structural elucidation.

References

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Srokosz, S. (2025, August 21). ¹H–¹H Coupling in Proton NMR. ACD/Labs. Retrieved from [Link]

-

1H NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved from [Link]

-

Supporting Information. (n.d.). [Source document appears to be supplementary material for a publication]. Retrieved from [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. Retrieved from [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 20). Chemistry LibreTexts. Retrieved from [Link]

-

NMR Data Processing. (n.d.). [Source appears to be an academic chapter or review]. Retrieved from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

- CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate. (n.d.). Google Patents.

- Emsley, J. W., Phillips, L., & Wray, V. (1975). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.

-

Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis. Retrieved from [Link]

-

NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]

-

1H-NMR spectrum of N-Boc glutamic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

The MetaRbolomics book: 2.3 NMR data handling and (pre-)processing. (n.d.). [Source appears to be an online textbook or guide]. Retrieved from [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized... (n.d.). ResearchGate. Retrieved from [Link]

-

8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). Compound Interest. Retrieved from [Link]

-

Almaraz-Girón, M. A., et al. (2024, September 1). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. ResearchGate. Retrieved from [Link]

-

How Do You Process NMR Data? (2025, August 24). Chemistry For Everyone. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. (2026, January 13). ACS Publications. Retrieved from [Link]

-

Step-by-step procedure for NMR data acquisition. (n.d.). UTHSCSA. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). [Source appears to be a journal article]. Retrieved from [Link]

-

NMR SAMPLE PREPARATION. (n.d.). Western University. Retrieved from [Link]

-

14.12: Coupling Constants Identify Coupled Protons. (2014, August 21). Chemistry LibreTexts. Retrieved from [Link]

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). (n.d.). ResearchGate. Retrieved from [Link]

-

13.4 Chemical Shifts in 1H NMR Spectroscopy. (2023, September 20). Organic Chemistry | OpenStax. Retrieved from [Link]

-

General method for selective Mono-Boc protection of diamines and thereof. (n.d.). SciSpace. Retrieved from [Link]

-

16: Multinuclear NMR. (2024, November 12). Chemistry LibreTexts. Retrieved from [Link]

-

NMR spectroscopy: coupling constants. (2018, December 29). YouTube. Retrieved from [Link]

-

VT-NMR Analysis of Rotation-Inversion of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl Carbamate... (2024, April 24). [Source appears to be a publication entry]. Retrieved from [Link]

-

Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. (n.d.). Atlantis Press. Retrieved from [Link]

-

[Source appears to be supplementary material for a publication]. (2012). The Royal Society of Chemistry. Retrieved from [Link]

-

Figure S1. 1H- NMR of tert -Butyl 2-bromoethylcarbamate, 1. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. acdlabs.com [acdlabs.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. 4-Fluorobenzyl alcohol(459-56-3) 1H NMR spectrum [chemicalbook.com]

- 11. 4-Fluorobenzyl chloride(352-11-4) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. organomation.com [organomation.com]

- 15. ocw.mit.edu [ocw.mit.edu]

- 16. publish.uwo.ca [publish.uwo.ca]

- 17. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 18. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

- 19. youtube.com [youtube.com]

- 20. eclass.uoa.gr [eclass.uoa.gr]

An In-Depth Technical Guide to the 13C NMR Analysis of N-Boc-N'-(4-fluorobenzyl)ethylenediamine

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Among the arsenal of analytical techniques available to the modern chemist, Nuclear Magnetic Resonance (NMR) spectroscopy, and particularly 13C NMR, stands as a pillar of molecular characterization. This guide provides a comprehensive, in-depth analysis of the 13C NMR spectrum of N-Boc-N'-(4-fluorobenzyl)ethylenediamine, a compound exemplary of the structural motifs frequently encountered in pharmaceutical research. Beyond a mere cataloging of spectral data, this document is intended to serve as a practical, field-proven manual for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and fostering a self-validating approach to spectral interpretation.

The Strategic Importance of N-Boc-N'-(4-fluorobenzyl)ethylenediamine and the Role of 13C NMR

N-Boc-N'-(4-fluorobenzyl)ethylenediamine is a differentially protected diamine that serves as a versatile building block in organic synthesis. The Boc (tert-butoxycarbonyl) protecting group offers robust protection under a wide range of conditions, yet is readily cleaved under acidic conditions, allowing for selective deprotection and further functionalization. The 4-fluorobenzyl group, a common pharmacophore, introduces a fluorinated aromatic moiety often associated with enhanced metabolic stability and binding affinity in drug candidates.

Given the asymmetry of this molecule, 13C NMR spectroscopy is an indispensable tool for confirming its structure. Each unique carbon atom in the molecule will, in principle, give rise to a distinct signal in the 13C NMR spectrum, providing a carbon "fingerprint" of the molecule.[1] This technique allows for the verification of the presence of all constituent parts of the molecule: the Boc group, the ethylenediamine backbone, and the 4-fluorobenzyl moiety.

Foundational Principles of 13C NMR Spectroscopy in the Context of the Target Molecule

The chemical shift of a 13C nucleus is highly sensitive to its local electronic environment. Electronegative atoms, such as oxygen, nitrogen, and fluorine, withdraw electron density from adjacent carbon atoms, causing them to be "deshielded" and to resonate at a higher frequency (downfield) in the NMR spectrum.[2] Conversely, electron-donating groups will "shield" the carbon nucleus, causing an upfield shift.

In N-Boc-N'-(4-fluorobenzyl)ethylenediamine, we can anticipate a wide range of chemical shifts due to the diverse electronic environments of the carbon atoms. The carbonyl carbon of the Boc group is expected to be significantly deshielded and appear far downfield, typically in the range of 155-160 ppm.[3] The carbons of the aromatic ring will resonate in the aromatic region (approximately 110-165 ppm), with their precise shifts influenced by the electron-withdrawing fluorine atom and the electron-donating effect of the benzylamine substituent.[4][5] The aliphatic carbons of the ethylenediamine backbone and the benzylic carbon will appear in the upfield region of the spectrum.

Experimental Protocol for High-Fidelity 13C NMR Acquisition

The acquisition of a high-quality 13C NMR spectrum is paramount for accurate structural elucidation. The following protocol is a self-validating system designed to yield unambiguous and reproducible results.

3.1. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl3) is a common and appropriate solvent for this compound. Its 13C NMR signal appears as a characteristic triplet at approximately 77 ppm, which can serve as an internal reference.[4]

-

Concentration: A concentration of 10-50 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable timeframe.[6]

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR, with its signal defined as 0.0 ppm. A small drop is added to the NMR tube.[7]

3.2. NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. Optimization may be required for different instruments.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or similar | A standard pulse program for proton-decoupled 13C NMR with a 30° pulse angle to allow for shorter relaxation delays.[8] |

| Acquisition Time (AQ) | 1.0 - 2.0 s | Sufficient to allow for good digital resolution. |

| Relaxation Delay (D1) | 2.0 s | A compromise between signal intensity and experiment time for non-quantitative analysis. For quantitative analysis, a longer delay (5x the longest T1) is necessary.[3][6] |

| Number of Scans (NS) | 128 - 1024 | Dependent on sample concentration. More scans will improve the signal-to-noise ratio.[8] |

| Spectral Width (SW) | 0 - 220 ppm | To encompass the full range of expected chemical shifts.[2] |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

3.3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline is corrected to be flat and at zero intensity.

-

Referencing: The spectrum is referenced to the TMS signal at 0.0 ppm.

Predicted 13C NMR Spectrum and Interpretation

Based on the known effects of the Boc and 4-fluorobenzyl groups, and by referencing data for analogous compounds such as N-Boc-ethylenediamine, a predicted 13C NMR spectrum for N-Boc-N'-(4-fluorobenzyl)ethylenediamine can be constructed.

Molecular Structure with Carbon Numbering

Caption: Numbering scheme for N-Boc-N'-(4-fluorobenzyl)ethylenediamine.

Predicted 13C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Proton Decoupled) | Rationale |

| Boc Group | |||

| C10 (C=O) | 156.3 | Singlet | Carbonyl carbon of the carbamate, highly deshielded by two oxygen atoms. |

| C11 (quat) | 79.2 | Singlet | Quaternary carbon of the t-butyl group, deshielded by the adjacent oxygen. |

| C12, C13, C14 (CH3) | 28.5 | Singlet (equivalent) | Methyl carbons of the t-butyl group. |

| Ethylenediamine Backbone | |||

| C1 | ~43.2 | Singlet | Methylene carbon adjacent to the Boc-protected nitrogen. |

| C2 | ~41.8 | Singlet | Methylene carbon adjacent to the benzyl-substituted nitrogen. |

| 4-Fluorobenzyl Group | |||

| C3 (CH2) | ~53.0 | Singlet | Benzylic carbon, deshielded by the adjacent nitrogen and aromatic ring. |

| C4 (quat) | ~135.0 | Doublet | Quaternary aromatic carbon attached to the benzylic group. Will show a small coupling to fluorine. |

| C5, C9 | ~130.5 | Doublet | Aromatic CH carbons ortho to the benzylic group. Will show a larger coupling to fluorine. |

| C6, C8 | ~115.5 | Doublet | Aromatic CH carbons meta to the benzylic group and ortho to the fluorine. Will show a very large coupling to fluorine. |

| C7 | ~162.0 | Doublet | Aromatic carbon directly attached to fluorine. Will show a very large one-bond C-F coupling. |

4.1. Detailed Spectral Interpretation

-

The Boc Group: The three signals corresponding to the Boc protecting group are highly characteristic. The carbonyl carbon (C10) will be a low-intensity singlet around 156.3 ppm. The quaternary carbon of the t-butyl group (C11) will also be a low-intensity singlet around 79.2 ppm. The three equivalent methyl carbons (C12, C13, C14) will give rise to a single, more intense peak at approximately 28.5 ppm.

-

The Ethylenediamine Backbone: The two methylene carbons of the ethylenediamine backbone (C1 and C2) are diastereotopic due to the asymmetry of the molecule and are therefore expected to have slightly different chemical shifts. Based on data for N-Boc-ethylenediamine, we can predict C1 to be around 43.2 ppm and C2 to be around 41.8 ppm.[9][10][11]

-

The 4-Fluorobenzyl Group:

-

The benzylic carbon (C3) is deshielded by both the aromatic ring and the nitrogen atom, and is expected to appear around 53.0 ppm.

-

The aromatic carbons will exhibit splitting due to coupling with the 19F nucleus. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms.

-

C7: This carbon will show a large one-bond coupling constant (¹JCF) of approximately 240-320 Hz, resulting in a widely split doublet.[12] Its chemical shift will be the most downfield of the aromatic carbons due to the direct attachment of the electronegative fluorine atom.

-

C6 and C8: These carbons, being ortho to the fluorine, will exhibit a two-bond coupling constant (²JCF) of around 20-25 Hz.

-

C5 and C9: These carbons, meta to the fluorine, will have a three-bond coupling constant (³JCF) of approximately 5-10 Hz.[12]

-

C4: The quaternary carbon para to the fluorine will show a small four-bond coupling (⁴JCF), which may not be well-resolved.

-

-

Advanced NMR Techniques for Unambiguous Assignment

For complete and unequivocal assignment of all carbon signals, especially in complex molecules, advanced NMR experiments are invaluable.

5.1. DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT experiments are used to determine the number of protons attached to each carbon atom.[8][13]

-

DEPT-90: This experiment will only show signals for CH carbons (methines). In our target molecule, this would be the aromatic carbons C5, C6, C8, and C9.

-

DEPT-135: This experiment will show CH and CH3 carbons as positive peaks and CH2 carbons as negative peaks.[13][14][15][16][17]

-

Positive peaks: C5, C6, C8, C9 (aromatic CH) and C12, C13, C14 (methyls).

-

Negative peaks: C1, C2 (ethylenediamine CH2) and C3 (benzylic CH2).

-

-

Quaternary Carbons: Quaternary carbons (C4, C7, C10, and C11) will be absent in both DEPT-90 and DEPT-135 spectra.

By comparing the standard 13C spectrum with the DEPT-90 and DEPT-135 spectra, a definitive assignment of each carbon type can be made.

DEPT Analysis Workflow

Caption: Logical workflow for carbon type assignment using DEPT experiments.

5.2. 2D NMR Spectroscopy

For highly complex molecules or in cases of signal overlap, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to correlate carbon atoms with their directly attached protons (HSQC) or with protons that are two or three bonds away (HMBC).

Conclusion: A Framework for Confident Structural Elucidation

The 13C NMR analysis of N-Boc-N'-(4-fluorobenzyl)ethylenediamine provides a clear and detailed picture of its molecular structure. By understanding the fundamental principles of 13C NMR, employing a robust experimental protocol, and utilizing advanced techniques like DEPT, researchers can confidently assign each carbon signal and verify the identity and purity of their compound. This guide has laid out a comprehensive framework for this process, grounded in established scientific principles and practical, field-tested methodologies. The application of this rigorous analytical approach is essential for ensuring the quality and integrity of chemical entities in the pursuit of new medicines and scientific discoveries.

References

-

13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

A guide to 13C NMR chemical shift values. Compound Interest. [Link]

-

Optimized Default 13C Parameters. NMR Facility - Chemistry Department, University of Toronto. [Link]

-

6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

-

N-BOC-ethylenediamine. PubChem. [Link]

-

13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr. Doc Brown's Chemistry. [Link]

-

DEPT: A tool for 13C peak assignments. Nanalysis. [Link]

-

Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

DEPT. NMR Core Facility - Columbia University. [Link]

-

DEPT NMR: Signals and Problem Solving. Chemistry Steps. [Link]

-

Quantification of single components in complex mixtures by 13C NMR. Magritek. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry | OpenStax. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

-

Quantitative NMR Spectroscopy.docx. University of Bristol. [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

-

Carbon-fluorine spin coupling constants. Reddit. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. bhu.ac.in [bhu.ac.in]

- 3. magritek.com [magritek.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 9. N-BOC-ethylenediamine | C7H16N2O2 | CID 187201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-BOC-1,2-diaminoethane, 98% | Fisher Scientific [fishersci.ca]

- 11. chemimpex.com [chemimpex.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 16. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 17. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

Mass spectrometry of tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate

An In-Depth Technical Guide: Mass Spectrometry of tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate

Authored by a Senior Application Scientist

Introduction: Contextualizing the Analysis

This compound is a compound of significant interest within synthetic and medicinal chemistry, often serving as a crucial intermediate in the development of more complex molecules.[1][2] Its structure is characterized by three key features that dictate its behavior during mass spectrometric analysis:

-

A tert-butoxycarbonyl (Boc) protecting group : A common moiety used to temporarily mask the reactivity of a primary amine.[3][4] This group is notoriously labile and its fragmentation behavior is a primary focus of analysis.[5][6]

-

A secondary amine : This basic site is a prime target for protonation, making the molecule highly suitable for positive-ion mode electrospray ionization.

-

A 4-fluorobenzyl group : This aromatic moiety provides another characteristic fragmentation pathway through benzylic cleavage.[7]

Accurate mass spectrometric characterization is non-negotiable for verifying the identity, purity, and structural integrity of this intermediate. This guide provides a comprehensive framework for its analysis, moving from the foundational principles of ionization to a detailed, field-proven experimental protocol and data interpretation strategy.

Foundational Principles: Ionization and Predicted Fragmentation

The molecular architecture of the target compound dictates the analytical strategy. The presence of basic nitrogen atoms and the inherent lability of the Boc group make Electrospray Ionization (ESI) the superior choice for generating gas-phase ions.

Rationale for Electrospray Ionization (ESI)

ESI is a "soft ionization" technique that minimizes premature fragmentation of the analyte in the ion source, thereby increasing the probability of observing the intact protonated molecule, [M+H]⁺.[8] For this compound, the secondary amine within the ethylenediamine backbone is the most likely site of protonation under the acidic mobile phase conditions typically used in reverse-phase chromatography. Operating in the positive ion mode is therefore the logical and most effective approach.[9][10]

Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. By isolating the protonated parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate a predictable fragmentation pattern. The primary fragmentation pathways are rooted in the chemical lability of the Boc group and the stability of the resulting fluorobenzyl cation.

-

Pathway A: Boc Group Fragmentation: The Boc group is designed for easy cleavage under acidic conditions, a property that is often mirrored during CID.[4] The most characteristic fragmentation is the loss of isobutylene (C₄H₈) via a six-membered ring rearrangement, resulting in a carbamic acid intermediate that may subsequently lose CO₂. A direct loss of the entire tert-butyl group as a cation or the neutral loss of 100 amu (isobutylene + CO₂) are also highly probable and diagnostic fragmentation patterns.[10][11]

-

Pathway B: Benzylic Cleavage: The bond between the benzyl carbon and the adjacent nitrogen is susceptible to cleavage. This fragmentation is driven by the formation of the highly stable 4-fluorotropylium ion ([C₇H₆F]⁺), a resonance-stabilized aromatic cation.[7] The appearance of a strong signal at m/z 109 is a definitive indicator of the 4-fluorobenzyl moiety.

-

Pathway C: Amine Backbone Cleavage: Alpha-cleavage, the cleavage of the C-C bond adjacent to a nitrogen atom, is a characteristic fragmentation route for amines and provides further structural information.[12]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to provide robust and reproducible data for the identification and structural confirmation of the target compound.

Sample Preparation

The goal of sample preparation is to create a clean, dilute solution compatible with the LC-MS system to avoid ion suppression and contamination.

-

Stock Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent like methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution: Perform a serial dilution of the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of approximately 1 µg/mL.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

Liquid Chromatography (LC) Parameters

The purpose of chromatography is to separate the analyte from impurities and deliver it to the mass spectrometer at a consistent concentration.

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and peak shape for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Standard acidic modifier for positive-ion ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reverse-phase chromatography. |

| Gradient | 5% to 95% B over 5 minutes | A standard screening gradient to ensure elution of the compound. |

| Flow Rate | 0.4 mL/min | Compatible with standard 2.1 mm ID columns and ESI sources. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Volume | 2 µL | Minimizes peak distortion while providing sufficient analyte for detection. |

Mass Spectrometry (MS) Parameters

These parameters are optimized for sensitive detection of the parent ion and generation of a rich, informative fragment spectrum.[5][9]

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI, Positive | The compound contains basic amines that are readily protonated.[13] |

| Capillary Voltage | 3.5 kV | Ensures efficient ionization while minimizing in-source fragmentation. |

| Drying Gas Temp. | 325 °C | Promotes efficient desolvation of the ESI droplets. |

| Drying Gas Flow | 8 L/min | Aids in desolvation and prevents solvent clusters. |

| Nebulizer Pressure | 45 psi | Optimizes the aerosol plume for stable ionization. |

| Scan Range (MS1) | m/z 50 - 500 | Covers the expected molecular ion and key fragments. |

| MS/MS Acquisition | Data-Dependent | Triggers fragmentation on the most abundant ions in the MS1 scan. |

| Collision Energy | Ramped (e.g., 15-40 eV) | A range of energies ensures the capture of both low-energy (e.g., loss of isobutylene) and high-energy (e.g., benzylic cleavage) fragments. |

Data Interpretation and Visualization

The monoisotopic mass of this compound (C₁₄H₂₁FN₂O₂) is 284.1587 Da. Therefore, the primary ion of interest in the full scan MS1 spectrum will be the protonated molecule, [M+H]⁺, at m/z 285.1660 .

Tandem MS (MS/MS) Analysis and Key Fragments

The MS/MS spectrum provides the structural fingerprint of the molecule. The following table summarizes the key fragments expected upon CID of the m/z 285.1660 precursor ion.

| Predicted m/z | Proposed Formula | Neutral Loss | Fragment Description |

| 285.1660 | [C₁₄H₂₂FN₂O₂]⁺ | - | [M+H]⁺ Precursor Ion |

| 229.1030 | [C₁₀H₁₄FN₂O₂]⁺ | C₄H₈ (56.0626) | Loss of isobutylene from the Boc group.[10] |

| 185.1135 | [C₉H₁₄FN₂]⁺ | C₅H₈O₂ (100.0524) | Loss of the complete Boc protecting group (as CO₂ + isobutylene).[11] |

| 176.1343 | [C₉H₁₃FN₂]⁺ | C₅H₉O₂ (101.0603) | Loss of the Boc group via radical cleavage. |

| 109.0504 | [C₇H₆F]⁺ | C₇H₁₅N₂O₂ | Formation of the stable 4-fluorotropylium ion via benzylic cleavage.[7] |

Visualizing the Fragmentation Pathway

A clear visualization of the fragmentation cascade is crucial for unambiguous interpretation. The following diagram, rendered using DOT language, illustrates the primary fragmentation pathways originating from the protonated parent molecule.

Caption: Fragmentation pathway of protonated this compound.

Conclusion

The mass spectrometric analysis of this compound is straightforward when a systematic approach is employed. By leveraging the principles of soft ionization with ESI and interpreting the predictable fragmentation patterns of the labile Boc group and the stable fluorobenzyl moiety, researchers can achieve confident structural verification. The observation of the protonated molecule at m/z 285.1660, coupled with the diagnostic fragment ions at m/z 229.1030 (loss of isobutylene) and m/z 109.0504 (fluorotropylium ion), provides a self-validating system for confirming the compound's identity and integrity, which is paramount for its use in drug development and complex organic synthesis.

References

- Benchchem. (n.d.). Application Notes & Protocols for the Characterization of tert-Butyl (4-hydroxybutan-2-yl)carbamate.

- ResearchGate. (2015). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray.

- National Institutes of Health. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System.

- Wikipedia. (n.d.). Electrospray ionization.

- PubMed. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.

- Benchchem. (n.d.). A Comparative Guide to the Spectral Data of tert-Butyl (2-(benzylamino)ethyl)carbamate and Related Compounds.

- ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.

- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.

- Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.

- Journal of the American Society for Mass Spectrometry. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- ACS Publications. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents.

- ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?.

- OSTI.GOV. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray.

- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. osti.gov [osti.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate. In the absence of extensive empirical data for this specific molecule, this document establishes a predictive framework grounded in fundamental chemical principles and the behavior of analogous structures. It further outlines robust, step-by-step experimental protocols for researchers to determine solubility with precision. This guide is intended for professionals in drug development and chemical research, offering both theoretical insights and practical methodologies for incorporating this compound into various organic media.

Introduction: Understanding the Molecule

This compound is a molecule of interest in synthetic organic chemistry, likely as an intermediate in the development of more complex chemical entities, such as active pharmaceutical ingredients (APIs). Its structure is characterized by several key functional groups that dictate its physicochemical properties, including solubility:

-

N-Boc (tert-butyloxycarbonyl) Group: A bulky, lipophilic protecting group that often enhances solubility in nonpolar organic solvents.[1]

-

Secondary Amine: Capable of acting as a hydrogen bond acceptor and, to a lesser extent, a donor.

-

Fluorobenzyl Group: An aromatic ring that introduces potential for π-π stacking interactions and whose fluorine substituent increases polarity and can modulate interactions with solvents.

-

Carbamate Linkage: A polar functional group that can participate in hydrogen bonding.

The interplay of these features results in a molecule with a moderate overall polarity. Predicting its solubility is not straightforward and requires a nuanced understanding of solute-solvent interactions. The principle of "like dissolves like" is a foundational concept, suggesting that solubility is maximized when the intermolecular forces of the solute and solvent are similar.[2]

Predictive Solubility Framework

Given the molecular structure, we can forecast the solubility of this compound across a spectrum of common organic solvents. These predictions are qualitative and should be confirmed experimentally.

Analysis of Molecular Features

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding. The carbamate and secondary amine groups of the target molecule can interact favorably with these solvents. However, the bulky, nonpolar N-Boc and fluorobenzyl groups will limit high solubility. Prediction: Moderately Soluble.

-

Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile): These solvents possess dipole moments but do not donate hydrogen bonds. DCM is often an excellent solvent for N-Boc protected compounds.[3] THF and ethyl acetate should also be effective due to their ability to engage in dipole-dipole interactions and accept hydrogen bonds. Prediction: Good to High Solubility.

-

Nonpolar Solvents (e.g., Hexanes, Toluene): These solvents primarily interact through weaker van der Waals forces. The significant polarity of the carbamate and amine functionalities will likely result in poor solvation. Prediction: Low to Insoluble.

Quantitative Predictive Models

For more precise, in-silico predictions, researchers can leverage advanced computational models. These are particularly valuable in early-stage development to screen and prioritize solvents, reducing experimental workload.[4]

-

Hansen Solubility Parameters (HSP): This model deconstructs solubility into three parameters: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[5] By calculating the HSP for the solute and comparing it to the known HSP of various solvents, one can predict compatibility.[6][7] A smaller "distance" between the HSP values of the solute and solvent suggests higher solubility.

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful quantum chemistry-based method that can predict thermodynamic properties, including solubility, from the molecular structure.[8][9] It has shown strong predictive capabilities for complex organic molecules in various solvents.[10]

The logical workflow for solubility prediction can be visualized as follows:

Caption: Predictive workflow for solvent selection.

Experimental Determination of Solubility

The following protocols provide a systematic approach to experimentally quantify the solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a Nuclear Magnetic Resonance (NMR) spectrometer.[11]

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This is a gold-standard method for determining thermodynamic solubility.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound to a tared vial. The excess is critical to ensure a saturated solution is formed. Record the initial mass of the compound.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). Causality: This extended period ensures that the dissolution process has reached a thermodynamic steady state.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solid to settle. For very fine suspensions, centrifugation (e.g., 15 minutes at 5000 rpm) is required to achieve clear separation.

-

Sample Collection: Carefully withdraw a small aliquot of the clear supernatant. Self-Validation: It is crucial not to disturb the solid at the bottom of the vial to avoid contaminating the sample with undissolved material.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Causality: This step removes any remaining microscopic solid particles that could artificially inflate the measured concentration.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or NMR method to determine the concentration of the dissolved compound.

-

Calculation: The solubility is calculated using the following formula: Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)

The experimental workflow is illustrated below:

Caption: Equilibrium solubility experimental workflow.

Data Presentation

All quantitative solubility data should be summarized in a clear and concise table for easy comparison.

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Methanol | Polar Protic | Moderate | [Experimental Value] |

| Dichloromethane | Polar Aprotic | High | [Experimental Value] |

| Acetonitrile | Polar Aprotic | Good | [Experimental Value] |

| Tetrahydrofuran | Polar Aprotic | Good | [Experimental Value] |

| Toluene | Nonpolar | Low | [Experimental Value] |

| n-Hexane | Nonpolar | Low | [Experimental Value] |

Conclusion

The solubility of this compound is governed by its distinct functional groups. While theoretical predictions suggest high solubility in polar aprotic solvents like dichloromethane and moderate solubility in polar protic solvents, these estimations must be validated through rigorous experimental methods. The shake-flask protocol detailed in this guide provides a reliable means for researchers to acquire precise solubility data, which is essential for the successful design of synthetic routes, purification strategies, and formulation development in the pharmaceutical and chemical industries.

References

-

National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PubChem. Retrieved from [Link]

-

American Chemical Society. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

-

West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved from [Link]

-

Scribd. (n.d.). Application Note - N-Boc Deprotection. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Software for Chemistry & Materials. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl (4-amino-2-fluorophenyl)carbamate. PubChem. Retrieved from [Link]

-

LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds. YouTube. Retrieved from [Link]

-

ResearchGate. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. Retrieved from [Link]

-

Zenodo. (2007). Prediction of Solubility with COSMO-RS. Retrieved from [Link]

-

University of Technology. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

American Chemical Society. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Retrieved from [Link]

-

ResearchGate. (n.d.). Scope for the deprotection of N-Boc amines. Retrieved from [Link]

-

University College London. (2022). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. UCL Discovery. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

American Chemical Society. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. Retrieved from [Link]

-

ResearchGate. (2018). Predict solubility of organic compounds?. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Application of Hansen Solubility Parameters to predict drug-nail interactions, which can assist the design of nail medicines. PubMed. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). The experimental solubility and COSMO-RS predicted solubility in DES. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. PubChem. Retrieved from [Link]

-

Van Loon Chemical Innovations. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hansen Solubility Parameters (HSP) - Van Loon Chemical Innovations [vlci.biz]

- 6. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 7. researchgate.net [researchgate.net]

- 8. scm.com [scm.com]

- 9. zenodo.org [zenodo.org]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

The Strategic Intermediate: A Technical Guide to the Potential Applications of tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate in Medicinal Chemistry

Prepared by: Gemini, Senior Application Scientist

Abstract